molecular formula C16H19N B252687 N-(3-methylbenzyl)-2-phenylethanamine

N-(3-methylbenzyl)-2-phenylethanamine

Cat. No.: B252687
M. Wt: 225.33 g/mol
InChI Key: PJDVOKWGNAAUEN-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)-2-phenylethanamine is a secondary amine characterized by a phenethylamine backbone substituted with a 3-methylbenzyl group at the nitrogen atom. Key characterization methods include NMR, FT-IR, X-ray crystallography, and mass spectrometry, which confirm structural features such as bond lengths, angles, and electronic transitions .

Substitutions on the benzyl or phenethyl groups significantly modulate its chemical and physical behavior, as discussed below.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-2-phenylethanamine

InChI

InChI=1S/C16H19N/c1-14-6-5-9-16(12-14)13-17-11-10-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3

InChI Key

PJDVOKWGNAAUEN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CNCCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

N-(3-methylbenzyl)-2-phenylethanamine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization reactions, making it a valuable building block in organic chemistry.

Key Reactions:

  • Alkylation: The compound can be used to introduce alkyl groups into other amines, enhancing their reactivity.
  • Amination: It can participate in further amination reactions to yield more complex amines.

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology.

Antimicrobial Properties

In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis10
Candida albicans15

These results indicate broad-spectrum antimicrobial efficacy, making it a candidate for further development as an antibiotic.

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

DerivativeIC50 Value (µM)
Active Compound A4
Active Compound B10

These findings support the exploration of this compound derivatives as therapeutic agents against neurodegenerative disorders.

Cancer Research

A notable study explored its role in overcoming multidrug resistance in cancer therapy. The compound was shown to inhibit P-glycoprotein (P-gp), enhancing the accumulation of doxorubicin in resistant cancer cell lines at sub-cytotoxic doses.

Industrial Applications

Beyond research, this compound has potential applications in industrial chemistry:

  • Dyes and Pigments: Its reactivity can be leveraged to synthesize dyes and pigments used in various industries.
  • Polymer Production: As a building block, it can be incorporated into polymer formulations to enhance material properties.

Case Studies and Research Findings

Several case studies highlight the compound's diverse applications:

Case Study: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. The study concluded that the compound exhibited significant antibacterial and antifungal properties, warranting further investigation for clinical use.

Case Study: Neuroprotection

Research published in Neuropharmacology investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with this compound reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Comparison with Similar Compounds

Schiff Base Derivatives

Compound A : (E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine (Schiff base with phenethyl group)
Compound B : (E)-1-(4-Methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine (Schiff base with methoxyphenyl group)

Property Compound A Compound B Reference
Synthesis Condensation of 2-phenylethanamine with 4-nitrocinnamaldehyde Condensation of 4-methoxybenzylamine with 4-nitrocinnamaldehyde
Crystal System Monoclinic (P21/c space group) Monoclinic (P21/c space group)
Photoluminescence Double emission peak at 369 nm Broad shoulder emission at 450 nm
NLO Properties First hyperpolarizability (β): 1.02 × 10⁻²⁹ esu First hyperpolarizability (β): 1.34 × 10⁻²⁹ esu
HOMO-LUMO Gap 3.25 eV 3.12 eV

Key Findings :

  • The methoxy group in Compound B enhances electron density, reducing the HOMO-LUMO gap and improving NLO performance compared to Compound A .
  • Compound A’s phenethyl group contributes to distinct photoluminescence behavior, likely due to steric effects altering π-π stacking .

Corrosion Inhibitors

Compound C : BIFP (1-(1H-Benzo[d]imidazol-2-yl)-N-((furan-2-yl)methylene)-2-phenylethanamine)
Compound D : BIFM (1-(1H-Benzo[d]imidazol-2-yl)-N-((furan-2-yl)methylene)methanamine)

Property BIFP BIFM Reference
Structure Contains 2-phenylethanamine backbone Contains methylamine backbone
Inhibition Efficiency 92% (15% HCl, N80 steel) 85% (15% HCl, N80 steel)
Adsorption Mechanism Mixed-type inhibitor, Langmuir isotherm Mixed-type inhibitor, Langmuir isotherm

Key Findings :

  • The phenethyl group in BIFP increases hydrophobicity, enhancing adsorption on steel surfaces and improving corrosion inhibition compared to BIFM .

Nitro-Substituted Analogs

Compound E : N-(3-Nitrobenzyl)-2-phenylethanamine hydrobromide
Compound F : N-(3-Methylbenzyl)-2-phenylethanamine

Property Compound E Compound F Reference
Substituent Electron-withdrawing nitro group Electron-donating methyl group
Reactivity Higher electrophilicity due to -NO₂ Enhanced stability due to -CH₃
Applications Potential pharmaceutical intermediate NLO materials, corrosion inhibitors

Key Findings :

  • The nitro group in Compound E increases electrophilicity, making it reactive in substitution reactions, whereas Compound F’s methyl group stabilizes the structure for optical applications .

Mechanochromic Compounds

Compound G : this compound derivative (1,4-dihydropyridine)
Compound H : N-Benzyl-1-phenylethanamine derivative

Property Compound G Compound H Reference
Mechanochromic Behavior Reversible color change under grinding Limited mechanochromic activity
Solid-State Interactions Strong π-π and CH-π interactions Weak intermolecular forces

Key Findings :

  • The 3-methylbenzyl group in Compound G promotes dense molecular packing, enabling mechanochromism via disrupted π-interactions under stress .

Preparation Methods

Reaction Mechanism and Standard Conditions

The process begins with the nucleophilic attack of 2-phenylethylamine on the carbonyl carbon of 3-methylbenzaldehyde, forming a hemiaminal. Dehydration yields an imine, which is reduced using agents such as sodium borohydride (NaBH4) or zinc borohydride (Zn(BH4)2) . The latter, as demonstrated in CN103641725A, offers superior efficiency in reducing bulky substrates due to its Lewis acidic character, which activates the imine for hydride transfer. Typical conditions include:

  • Solvent: Tetrahydrofuran (THF) or methanol

  • Temperature: 60–90°C

  • Reducing agent: Zn(BH4)2 (5% w/v in THF)

  • Yield: 80–84%

Catalytic Enhancements and Optimization

Recent advancements employ transition-metal catalysts to streamline the reaction. For instance, cyclometalated iridium complexes (e.g., TC-6 ) enable a one-pot reductive amination using 3-methylbenzyl alcohol instead of the aldehyde, operating via a borrowing hydrogen mechanism. This approach eliminates the need for isolated aldehyde precursors and achieves yields >99% under aqueous conditions (80°C, 24 hours). Key parameters include:

  • Catalyst loading: 0.1 mol%

  • Base: KOH (1.1 equiv)

  • Solvent: Water or toluene

N-Alkylation of 2-Phenylethylamine with 3-Methylbenzyl Halides

Direct alkylation of primary amines with benzyl halides provides a straightforward route to N-benzylamines. For this compound, 2-phenylethylamine reacts with 3-methylbenzyl bromide in the presence of a base to facilitate nucleophilic substitution.

Procedure and Stoichiometric Considerations

The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic benzyl carbon. Optimal conditions from EP1247799A2 include:

  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Molar ratio: 1:1.2 (amine:benzyl bromide)

  • Yield: 70–78%

Challenges and Mitigation Strategies

Over-alkylation to tertiary amines is a common side reaction. This is mitigated by:

  • Using a slight excess of the benzyl halide (1.2 equiv)

  • Employing bulky bases (e.g., t-BuOK) to deprotonate the amine selectively

  • Conducting reactions at 0–5°C to slow down secondary substitution

Borrowing Hydrogen Alkylation with 3-Methylbenzyl Alcohol

The borrowing hydrogen (or hydrogen autotransfer) method utilizes alcohols as alkylating agents, bypassing hazardous halides. This approach, catalyzed by iridium complexes, converts 3-methylbenzyl alcohol and 2-phenylethylamine directly into the target amine.

Catalytic Cycle and Conditions

The iridium catalyst dehydrogenates the alcohol to 3-methylbenzaldehyde, which undergoes reductive amination with the amine. The catalyst then transfers hydrogen from the alcohol to reduce the intermediate imine. Key data from ACS Omega (2020) includes:

  • Catalyst: TC-6 (0.1 mol%)

  • Solvent: Water

  • Temperature: 80°C

  • Yield: >99%

Advantages Over Traditional Methods

  • Atom economy: No stoichiometric reducing agents required

  • Solvent sustainability: Water replaces organic solvents

  • Scalability: Demonstrated at gram-scale with retained efficiency

Reduction of N-(3-Methylbenzyl)-2-Phenylacetamide

Amide reduction offers an alternative pathway, particularly for substrates sensitive to alkylation or condensation. Here, N-(3-methylbenzyl)-2-phenylacetamide is reduced to the corresponding amine using zinc borohydride .

Synthetic Protocol from CN103641725A

  • Substrate: N-(3-methylbenzyl)-2-phenylacetamide (10.8 g)

  • Reducing agent: Zn(BH4)2 (5% in THF)

  • Additive: Toluene (70 mL)

  • Conditions: 90–96°C for 4 hours, followed by acidic workup

  • Yield: 80.8%

Critical Parameters for Success

  • Solvent choice: THF enhances borohydride solubility

  • Temperature control: Reactions below 90°C yield <50% due to incomplete reduction

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Reductive amination80–99High selectivity, one-pot synthesisRequires aldehydes or metal catalysts
N-Alkylation70–78Simple setup, no catalystsOver-alkylation risks
Borrowing hydrogen>99Sustainable, scalableHigh catalyst cost
Amide reduction80.8Tolerates sensitive substratesMulti-step synthesis

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(3-methylbenzyl)-2-phenylethanamine, and how do reaction conditions influence yield?

  • Methodology : Acylation of 2-phenylethanamine with substituted benzyl halides (e.g., 3-methylbenzyl chloride) in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) yields the target compound. Optimization studies show that temperatures between 60–80°C and reaction times of 12–24 hours achieve yields >85% . Alternative routes include reductive amination using 3-methylbenzaldehyde and 2-phenylethanamine with NaBH₃CN in methanol, though yields are lower (~70%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Distinct signals for the benzylic methyl group (δ ~2.3 ppm, singlet) and ethylamine chain (δ ~2.7–3.5 ppm, multiplet) confirm connectivity .
  • HPLC-MS : Retention time and molecular ion peak ([M+H]⁺ at m/z ~255) verify purity and molecular weight .
  • FTIR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) validate structural motifs .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodology : Stability studies in buffered solutions (pH 2–12) reveal degradation at extremes (pH <3 or >10) due to protonation/deprotonation of the amine group, leading to hydrolysis. Optimal stability occurs at pH 6–8, with <5% degradation over 72 hours .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound formation in competing acylation/alkylation reactions?

  • Analysis : Steric hindrance from the 3-methyl group on the benzyl moiety directs alkylation to the primary amine of 2-phenylethanamine rather than secondary sites. Computational DFT studies show a lower activation energy (~15 kJ/mol) for the favored pathway due to reduced steric clash . Competing byproducts (e.g., dialkylated species) are minimized using stoichiometric control (1:1 amine:alkylating agent) .

Q. How do substituents on the benzyl group influence the compound’s reactivity in Schiff base formation?

  • Methodology : Electron-donating groups (e.g., -OCH₃ at the 4-position) enhance nucleophilicity of the amine, accelerating Schiff base formation with aldehydes. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reaction rates by ~40% (kinetic studies, k = 0.12 vs. 0.07 min⁻¹) . Substituent effects are modeled using Hammett plots (ρ = -1.2), indicating a resonance-dominated mechanism .

Q. What are the limitations of using this compound in corrosion inhibition studies, and how can they be mitigated?

  • Analysis : While effective in acidic environments (15% HCl), the compound’s solubility decreases in nonpolar media, limiting application in organic coatings. Co-formulation with surfactants (e.g., SDS) improves dispersion, enhancing inhibition efficiency from 78% to 92% (electrochemical impedance data) . Quantum chemical parameters (e.g., HOMO-LUMO gap ~4.1 eV) correlate with adsorption strength on metal surfaces .

Q. How can computational modeling predict biological activity or toxicity profiles of this compound derivatives?

  • Methodology : Molecular docking (AutoDock Vina) identifies potential binding to cytochrome P450 enzymes (binding affinity ΔG ~-8.5 kcal/mol), suggesting metabolic pathways. ADMET predictions (SwissADME) indicate moderate blood-brain barrier permeability (logBB ~0.3) and low hepatotoxicity risk (ToxTree classification) .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Aqueous-phase reactions ( ) report higher yields (88%) compared to organic solvents (70% in ), attributed to improved solubility of intermediates in water.
  • Biological Activity : While highlights corrosion inhibition, notes limited antimicrobial activity (MIC >500 µg/mL), emphasizing context-dependent applications.

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